1,4-Naphthalenediol, 1,4-dihydro-
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Overview
Description
1,4-Naphthalenediol, also known as 1,4-dihydroxynaphthalene, is an organic compound with the molecular formula C10H8O2. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups attached to the 1 and 4 positions of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Naphthalenediol can be synthesized through several methods. One common approach involves the reduction of 1,4-naphthoquinone using reducing agents such as sodium borohydride or zinc in the presence of hydrochloric acid . Another method includes the Diels-Alder reaction of alpha-myrcene with 1,4-benzoquinone, followed by chemical modifications .
Industrial Production Methods: Industrial production of 1,4-naphthalenediol typically involves the catalytic hydrogenation of 1,4-naphthoquinone under controlled conditions. This process ensures high yield and purity of the final product .
Chemical Reactions Analysis
1,4-Naphthalenediol undergoes various chemical reactions, including:
Oxidation:
- Oxidation of 1,4-naphthalenediol leads to the formation of 1,4-naphthoquinone .
- Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Amination:
- Amination of 1,4-naphthalenediol results in the formation of 4-amino-1-naphthol .
- Reagents such as ammonia or amines are used in this reaction.
Methylation:
Scientific Research Applications
1,4-Naphthalenediol has a wide range of applications in scientific research:
Chemistry:
- It serves as a precursor for the synthesis of various organic compounds, including dyes and pigments .
- It is used in the preparation of heterocyclic compounds through multicomponent reactions .
Biology:
- 1,4-Naphthalenediol derivatives have been studied for their cytotoxic effects against cancer cells .
- It is used in the synthesis of bioactive molecules with potential therapeutic applications .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 1,4-naphthalenediol involves its ability to undergo redox reactions. The compound can act as both an electron donor and acceptor, making it useful in various chemical processes. Its molecular targets and pathways include interactions with enzymes and proteins involved in redox reactions .
Comparison with Similar Compounds
1,4-Naphthalenediol can be compared with other similar compounds, such as:
- 1,5-Dihydroxynaphthalene
- 2,7-Dihydroxynaphthalene
- 2,3-Dihydroxynaphthalene
- 2,6-Dihydroxynaphthalene
- 1,6-Dihydroxynaphthalene
- 1,3-Dihydroxynaphthalene
- 1,7-Dihydroxynaphthalene
- 1,8-Dihydroxynaphthalene
These compounds share similar structures but differ in the positions of the hydroxyl groups, leading to variations in their chemical properties and applications .
Properties
CAS No. |
571-59-5 |
---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
1,4-dihydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,9-12H |
InChI Key |
QRZINIDQKGUJSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C=CC(C2=C1)O)O |
Origin of Product |
United States |
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